molecular formula C15H15F3N2O2S B3178876 (1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine CAS No. 852212-89-6

(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine

Cat. No. B3178876
M. Wt: 344.4 g/mol
InChI Key: GIBMTDKHCXCSNA-ZIAGYGMSSA-N
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Description

(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine (TFDSA) is a chemical compound with the molecular formula C15H15F3N2O2S and a molecular weight of 344.4 g/mol1. It has gained significant attention in scientific research due to its diverse range of applications1.



Synthesis Analysis

The synthesis of TFDSA is a topic of ongoing research. While specific details about its synthesis process are not readily available, it’s known that the compound plays a significant role in various chemical pathways and in the manufacturing of bioactive small molecules1.



Molecular Structure Analysis

Unfortunately, the specific details regarding the molecular structure of TFDSA are not available from the current search results.



Chemical Reactions Analysis

The specific chemical reactions involving TFDSA are not detailed in the available resources. However, its diverse range of applications suggests that it may participate in a variety of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of TFDSA include its molecular formula (C15H15F3N2O2S), molecular weight (344.4 g/mol), and its role in various applications1. Unfortunately, specific details such as melting point, boiling point, and density are not available from the current search results.


Scientific Research Applications

Asymmetric Catalysis

The compound has been prominently utilized in asymmetric catalysis, demonstrating its effectiveness in enhancing enantioselectivity in various chemical reactions. For instance, it served as a catalyst in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines, achieving high enantioselectivity and providing access to enantioenriched benzo-fused cyclic sulfamidate N-heterocycles (Duan, Hui-Xin et al., 2020). Similarly, in the realm of catalytic enantioselective Michael addition reactions, it proved instrumental in generating high degrees of structural generality and synthetic value for compounds bearing pharmacophoric 3-fluorooxindole moiety (Zhu, Yi et al., 2019).

Metal Complex Synthesis

Research also highlights its utility in synthesizing metal complexes, serving as a ligand in palladium(II) complexes. These complexes demonstrated significant catalytic activity for the allylic alkylation, underscoring the chemical’s potential in facilitating complex organic transformations (Sauthier, M. et al., 2000).

Chiral Ligand Synthesis

Further, its application extends to the synthesis of chiral ligands, where it has been employed to develop novel chiral tetradentate bisferrocenyl ligands. These ligands, characterized by various spectroscopic techniques, have contributed to the advancement in chiral materials science, showcasing the compound’s role in constructing complex chiral architectures (Xiao, Huang, 2007).

Chemical Characterization

Its significance is also evident in chemical characterization studies, where it has been utilized as a chiral solvating agent for the determination of optical purity in substances like camphorsulfonic acid. This demonstrates its utility in analytical chemistry for assessing enantiomeric purity (Cheng, H. et al., 2022).

Safety And Hazards

The safety and hazards associated with TFDSA are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing TFDSA1.


Future Directions

The future directions of TFDSA research are not explicitly mentioned in the available resources. However, given its diverse range of applications, it’s likely that future research will continue to explore new uses for this compound1.


Please note that this analysis is based on the available resources and may not cover all aspects of TFDSA. For a more comprehensive understanding, further research and review of scientific literature are recommended.


properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTDKHCXCSNA-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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